![molecular formula C21H17N3O2S3 B2767434 5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 888410-92-2](/img/structure/B2767434.png)

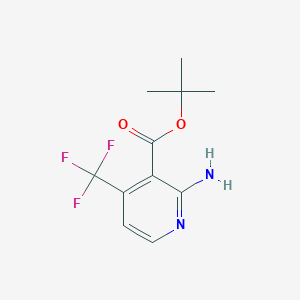

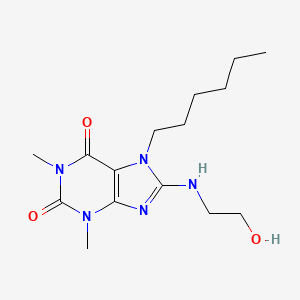

5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

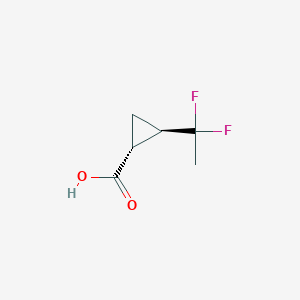

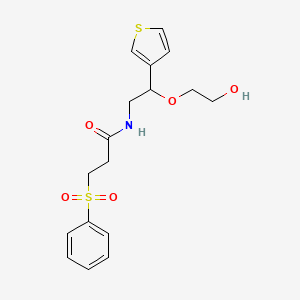

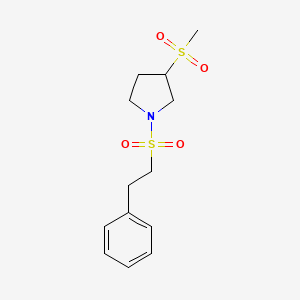

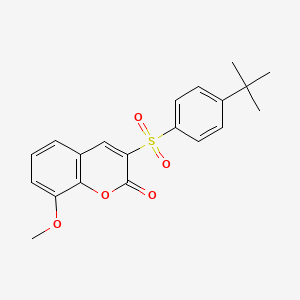

5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S3 and its molecular weight is 439.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis

Research in medicinal chemistry often explores compounds with benzo[d]thiazolyl and thiophene moieties due to their potential biological activities. For instance, Palkar et al. (2017) described the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their therapeutic potential (Palkar et al., 2017).

Antimicrobial Evaluation

Similarly, Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated their antimicrobial properties. The target molecules demonstrated significant biological evaluation and molecular docking studies, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Heterocyclic Synthesis

The synthesis and application of heterocyclic compounds derived from thiophene and benzo[d]thiazolyl groups have also been a focus. Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding derivatives with potential applications in drug development (Mohareb et al., 2004).

Anticancer Activity

The exploration of benzothiazole derivatives as anticancer agents has been significant. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. The study demonstrated the potential of benzothiazole scaffolds in modulating antitumor properties, highlighting the importance of substitutions at specific positions on the scaffold for enhancing antitumor activity (Osmaniye et al., 2018).

Wirkmechanismus

Target of Action

It is known that the compound is used as a luminescent material , suggesting that its targets could be related to light-emitting processes in certain applications.

Mode of Action

The compound, functionalized with carbazole, exhibits unique photoluminescent and electroluminescent properties . Due to the characteristic of excited-state intramolecular proton transfer (ESIPT), the compound shows green emission in solution and solid films . After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .

Result of Action

The compound has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs), with all doped devices showing strong emission and low turn-on voltage (3.9-4.8 V) . The electroluminescent (EL) performance of the devices based on the difluoroboron complexes is superior to that of the ligand .

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S3/c1-21(2)9-12-17(13(25)10-21)29-20(23-12)24-18(26)15-7-8-16(27-15)19-22-11-5-3-4-6-14(11)28-19/h3-8H,9-10H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHVCRPWWSHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2767358.png)

![2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2767365.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)